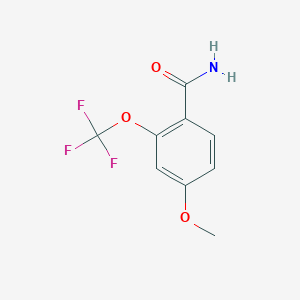

4-Methoxy-2-(trifluoromethoxy)benzamide

Description

Positioning within Contemporary Organic Synthesis and Chemical Biology Research

In modern chemical research, molecules like 4-Methoxy-2-(trifluoromethoxy)benzamide are valued as sophisticated building blocks. The benzamide (B126) scaffold itself is a common feature in a wide array of biologically active compounds. nih.govresearchgate.netnih.gov The specific substitution pattern of this compound, with electron-donating (methoxy) and strongly electron-withdrawing (trifluoromethoxy) groups, creates a unique electronic and steric environment. This makes it a valuable intermediate for synthesizing more complex molecules, potentially for use as probes in biochemical studies to understand enzyme and receptor interactions. The strategic placement of these functional groups allows chemists to fine-tune properties such as solubility, membrane permeability, and metabolic stability in target molecules.

The Trifluoromethoxy Group as a Significant Substructure in Molecular Design: Academic Perspectives

The trifluoromethoxy (-OCF3) group has gained increasing prominence in medicinal and agrochemical chemistry. nih.gov It is often considered a "pseudo-halogen" due to electronic properties similar to chlorine but with greater lipophilicity. nih.gov The incorporation of a trifluoromethoxy group into a molecule can profoundly influence its physicochemical properties. nih.govmdpi.com

Key academic perspectives on the trifluoromethoxy group include:

Enhanced Lipophilicity: The -OCF3 group is significantly more lipophilic than a methoxy (B1213986) group, which can improve a molecule's ability to cross biological membranes. nih.govmdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly oxidative metabolism. mdpi.com This can increase the in vivo half-life of a drug candidate.

Electronic Effects: As a strong electron-withdrawing group, it can alter the acidity or basicity of nearby functional groups and influence interactions with biological targets. nih.gov

Conformational Influence: The steric bulk of the -OCF3 group can lock a molecule into a specific conformation that may be more favorable for binding to a receptor or enzyme active site.

These properties make the trifluoromethoxy group a highly desirable substituent in the design of new pharmaceuticals and agrochemicals, despite the synthetic challenges often associated with its introduction into a molecule. nih.govmdpi.com

| Property | Comparison of Methoxy (-OCH3) vs. Trifluoromethoxy (-OCF3) Groups |

| Lipophilicity (Hansch π parameter) | -OCH3: ~ -0.02 |

| -OCF3: ~ +1.04 | |

| Electronic Effect | -OCH3: Electron-donating (by resonance) |

| -OCF3: Strongly electron-withdrawing (by induction) | |

| Metabolic Stability | -OCH3: Prone to O-dealkylation |

| -OCF3: Highly stable to oxidative metabolism |

Historical Context of Substituted Benzamide Research: Foundational Discoveries and Synthetic Advances

The study of substituted benzamides has a rich history in medicinal chemistry. Initially recognized for their diverse biological activities, they have been developed into drugs for various conditions. For instance, benzamide derivatives have been investigated as anti-inflammatory agents, histone deacetylase (HDAC) inhibitors for cancer therapy, and glucokinase activators for diabetes. researchgate.netnih.govacs.org

Foundational discoveries highlighted the importance of the substitution pattern on the benzene (B151609) ring and the amide nitrogen in determining biological activity. acs.org Early synthetic methods often involved the straightforward acylation of an amine with a substituted benzoyl chloride. Over time, advances in synthetic organic chemistry have provided more sophisticated and efficient routes. The development of new catalytic systems, such as copper-mediated cross-coupling reactions, has enabled the synthesis of a wider and more complex range of benzamide derivatives. nih.gov These advances allow for precise control over the placement of various substituents, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. acs.org

Rationale and Scope of Academic Inquiry into this compound

The specific combination of functional groups in this compound provides a clear rationale for its academic investigation. The inquiry is driven by the desire to create novel molecular scaffolds that merge the established bioactivity of benzamides with the advantageous physicochemical properties imparted by the trifluoromethoxy group. nih.govnih.gov

The primary rationale includes:

Bioisosteric Replacement: The trifluoromethoxy group can be used as a bioisostere for other groups to improve a molecule's drug-like properties without losing its desired biological activity. wikipedia.org

New Chemical Space: The synthesis of compounds like this compound allows for the exploration of new chemical space, leading to the discovery of compounds with novel biological activities. nih.gov

The scope of inquiry is primarily focused on its use as a key intermediate in the synthesis of potential therapeutic agents or agrochemicals. Research efforts would likely involve incorporating this molecule into larger structures and evaluating their efficacy in various biological assays, such as those for CETP inhibition or as antagonists for NMDA receptors, areas where trifluoromethyl and trifluoromethoxy-substituted benzamides have previously shown promise. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-15-5-2-3-6(8(13)14)7(4-5)16-9(10,11)12/h2-4H,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTSFTLTRIAXJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 4 Methoxy 2 Trifluoromethoxy Benzamide

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. researchgate.net For 4-methoxy-2-(trifluoromethoxy)benzamide, the primary disconnections are centered around the robust amide and ether linkages.

The most logical disconnection is at the amide bond (C-N bond), a common strategy for molecules containing this functional group. amazonaws.com This leads to two key synthons: 4-methoxy-2-(trifluoromethoxy)benzoyl chloride and ammonia (B1221849) or an ammonia equivalent. The benzoyl chloride can be traced back to the corresponding carboxylic acid, 4-methoxy-2-(trifluoromethoxy)benzoic acid.

A second strategic disconnection targets the C-O bond of the trifluoromethoxy group. While this bond is generally stable, this disconnection provides an alternative synthetic perspective. This approach would involve the introduction of the trifluoromethoxy group onto a pre-existing aromatic ring.

Finally, the methoxy (B1213986) group offers another point for disconnection, suggesting a precursor phenol (B47542) that can be methylated. The following table summarizes the key retrosynthetic disconnections.

| Disconnection Bond | Resulting Synthons/Precursors | Synthetic Strategy |

| Amide C-N | 4-methoxy-2-(trifluoromethoxy)benzoic acid (or its activated derivative) + Ammonia | Amidation/Amide Coupling |

| Aryl-O(CF3) | A phenol precursor + a trifluoromethylating agent | Trifluoromethoxylation |

| Aryl-O(CH3) | A phenol precursor + a methylating agent | Methylation |

Development of Novel and Optimized Synthetic Routes to the Core Structure

The synthesis of this compound can be approached through various routes, each with its own set of advantages and challenges.

Regioselective Functionalization Techniques

Achieving the desired 1,2,4-substitution pattern on the benzene (B151609) ring is a critical challenge that necessitates precise control over regioselectivity. nih.govnih.gov Starting from a simpler, commercially available substituted benzene, the sequential introduction of the methoxy, trifluoromethoxy, and carboxamide groups must be carefully orchestrated. The directing effects of the existing substituents play a crucial role in determining the position of subsequent functionalizations. For instance, the methoxy group is an ortho-, para-director, which can be leveraged to introduce other functional groups at specific positions.

Stereoselective Approaches to Chiral Analogs

While this compound itself is not chiral, the development of stereoselective methods is crucial for the synthesis of its chiral analogs, which may have unique biological activities. nih.govresearchgate.netnih.gov The introduction of a stereocenter can be achieved through various strategies, including the use of chiral auxiliaries, asymmetric catalysis, or the derivatization of a chiral starting material. For example, if a chiral amine is used in the amidation step, a diastereomeric mixture of benzamides could be formed, which could then be separated.

Efficient Amidation and Coupling Reactions

The formation of the amide bond is a pivotal step in the synthesis of this compound. rsc.orgresearchgate.nethepatochem.com Traditional methods often involve the conversion of the corresponding carboxylic acid to a more reactive acyl chloride, followed by reaction with ammonia. However, modern amide bond formation often utilizes coupling reagents to facilitate the reaction between the carboxylic acid and an amine under milder conditions. rsc.orgucl.ac.ukacs.org These reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., BOP, PyBOP), activate the carboxylic acid in situ. The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final product.

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, EDC | Widely used, cost-effective. |

| Phosphonium Salts | BOP, PyBOP, HBTU, HATU | High efficiency, often used in peptide synthesis. hepatochem.com |

| Uronium/Aminium Salts | TBTU, HCTU | Fast reaction times, reduced side reactions. hepatochem.com |

Chemical Transformations and Functional Group Manipulations of the Benzamide (B126) Moiety

The benzamide moiety is a versatile functional group that can undergo a variety of chemical transformations. One of the most common reactions is hydrolysis, which can occur under both acidic and basic conditions to yield the corresponding carboxylic acid and ammonia. libretexts.org The amide group can also be reduced to an amine using strong reducing agents like lithium aluminum hydride. Furthermore, the nitrogen atom of the amide can be alkylated or acylated to introduce additional functional groups. Dehydration of the primary amide can lead to the formation of a nitrile. youtube.com

Reactivity and Stability Profile of the Trifluoromethoxy Group within the Benzamide Scaffold

The trifluoromethoxy (-OCF3) group is a unique substituent that significantly influences the properties of the molecule. nih.govmdpi.com It is known for its high electronegativity and lipophilicity, which can enhance the metabolic stability and membrane permeability of a compound. nih.gov The C-F bonds in the trifluoromethoxy group are exceptionally strong, making this group generally stable to many chemical reagents and metabolic degradation. mdpi.comrsc.org However, under harsh acidic conditions, such as in the presence of superacids, the trifluoromethyl group can undergo protolytic defluorination. nih.gov While generally considered stable, the trifluoromethyl group on an aromatic ring can be susceptible to nucleophilic attack under certain conditions, though this is less common than for other haloalkyl groups. acs.org The stability of the trifluoromethoxy group is a key feature that makes it an attractive substituent in the design of bioactive molecules. nih.gov

Investigations into Chemical Stability under Diverse Reaction Conditions

The stability of this compound is a critical factor in its synthesis, storage, and biological application. The molecule possesses three key functional groups: a benzamide, a methoxy ether, and a trifluoromethoxy ether. Each of these can exhibit different reactivity under various conditions. Generally, the trifluoromethoxy group is known for its high metabolic and chemical stability. nih.gov

Acidic and Basic Hydrolysis:

The amide linkage is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of 4-methoxy-2-(trifluoromethoxy)benzoic acid and ammonia. Studies on structurally related N-triflylbenzamides have shown that these compounds are stable in dilute aqueous solutions and in 0.5 M aqueous NaOH. However, they tend to degrade slowly over weeks in 0.5 M aqueous HCl. nih.govdtu.dk This suggests that this compound would likely exhibit good stability under neutral and moderately basic conditions, but could undergo slow hydrolysis under prolonged exposure to strong acids.

The ether linkages (methoxy and trifluoromethoxy) are generally stable to a wide range of pH conditions. The trifluoromethoxy group, in particular, is significantly more resistant to cleavage than a simple methoxy group due to the strong electron-withdrawing effect of the fluorine atoms, which strengthens the C-O bond.

Oxidative and Reductive Conditions:

The methoxy group is a potential site for oxidation. Strong oxidizing agents can convert the methoxy group into a formate (B1220265) ester, which can be further hydrolyzed. In contrast, the trifluoromethoxy group is highly resistant to oxidation due to the absence of C-H bonds.

The benzamide functional group can be reduced to the corresponding benzylamine. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH4). The trifluoromethoxy and methoxy groups are generally stable under these reductive conditions.

The following table summarizes the expected stability of this compound under various reaction conditions based on the reactivity of its constituent functional groups and data from related compounds.

| Condition | Reagents | Affected Functional Group | Expected Outcome | Stability |

| Acidic Hydrolysis | 0.5 M HCl (aq), prolonged heating | Amide | Slow hydrolysis to carboxylic acid and ammonia | Moderate |

| Basic Hydrolysis | 0.5 M NaOH (aq) | Amide | Stable under moderate conditions | High |

| Oxidation | Strong oxidizing agents (e.g., KMnO4, CrO3) | Methoxy, Amide | Oxidation of methoxy group, potential amide cleavage | Low to Moderate |

| Reduction | Strong reducing agents (e.g., LiAlH4) | Amide | Reduction to benzylamine | Low |

Exploration of Synthetic Transformations Involving the Trifluoromethoxy Group

The trifluoromethoxy group is generally considered to be a robust and chemically inert functional group, which is one of the reasons for its increasing use in the design of pharmaceuticals and agrochemicals. nih.gov Its strong electron-withdrawing nature significantly influences the electronic properties of the aromatic ring, but the group itself is resistant to many chemical transformations.

Direct synthetic transformations of the trifluoromethoxy group are challenging due to the strength of the C-F and C-O bonds. Most of the literature focuses on the introduction of the trifluoromethoxy group into molecules rather than its subsequent modification. nih.govresearchgate.net

However, some transformations of the trifluoromethyl group, a related functionality, have been reported and may offer insights into the potential reactivity of the trifluoromethoxy group. For instance, selective C-F bond transformations in aromatic trifluoromethyl groups have been achieved under specific conditions. tcichemicals.com It is conceivable that under harsh conditions or with specific reagents, the C-O bond of the trifluoromethoxy group could be cleaved.

Due to the electron-withdrawing nature of the trifluoromethoxy group, it deactivates the aromatic ring towards electrophilic substitution. This deactivating effect, combined with the directing effects of the methoxy and amide groups, would influence the regioselectivity of any further substitution reactions on the benzene ring.

Given the current state of research, the exploration of synthetic transformations directly involving the trifluoromethoxy group of this compound remains a largely unexplored area, presenting an opportunity for future research.

Process Chemistry Considerations for Preparative Scale Synthesis in Academic Settings

The synthesis of this compound on a preparative scale (gram to multigram) in an academic laboratory requires careful consideration of factors such as reagent selection, reaction conditions, purification methods, and safety.

A common synthetic route to substituted benzamides involves the coupling of a carboxylic acid with an amine. In the case of this compound, the synthesis would likely start from 4-methoxy-2-(trifluoromethoxy)benzoic acid and a source of ammonia.

Reagent Selection and Stoichiometry: For the amidation step, a variety of coupling reagents can be used. While reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are effective on a small scale, their use on a larger scale can lead to purification challenges due to the formation of urea (B33335) byproducts. A more scalable approach would be the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with ammonia. However, these chlorinating agents are hazardous and require careful handling. For larger scale academic preparations, using a milder and more user-friendly coupling reagent that generates easily removable byproducts would be advantageous.

Reaction Conditions and Monitoring: The reaction conditions should be optimized for yield, purity, and ease of operation. This includes the choice of solvent, reaction temperature, and reaction time. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to determine the point of completion and to check for the formation of byproducts. nih.govnih.gov

Work-up and Purification: On a preparative scale, purification by column chromatography can be cumbersome and solvent-intensive. Therefore, developing a purification strategy that relies on extraction and crystallization is highly desirable. After the reaction, an aqueous work-up is typically performed to remove water-soluble reagents and byproducts. The crude product can then be purified by recrystallization from a suitable solvent or solvent mixture. acs.org This not only provides a high-purity product but is also a more economical and environmentally friendly method for larger scales.

Safety Considerations: The synthesis of this compound involves the use of potentially hazardous chemicals. A thorough risk assessment should be conducted before starting the synthesis. This includes understanding the hazards associated with all reagents, solvents, and intermediates, and implementing appropriate safety measures such as working in a well-ventilated fume hood and using personal protective equipment. The management of chemical waste is also a critical aspect of a safe and responsible laboratory practice. orgsyn.org

The following table outlines some key considerations for the preparative scale synthesis of this compound in an academic setting.

| Stage | Consideration | Recommendation for Academic Scale-up |

| Amidation Reagent | Efficiency, byproducts, handling | Consider acyl chloride formation with careful handling, or use of a coupling reagent with easily removable byproducts. |

| Solvent | Solubility, boiling point, safety | Choose a solvent that allows for good solubility of reactants and is easily removed. Avoid highly toxic or environmentally harmful solvents where possible. |

| Purification | Efficiency, scalability, cost | Prioritize recrystallization over column chromatography for the final product purification. acs.org |

| Safety | Reagent handling, reaction monitoring | Conduct a thorough risk assessment. Use appropriate personal protective equipment and work in a well-ventilated area. |

| Waste Management | Environmental impact | Segregate and dispose of all chemical waste according to institutional guidelines. |

Theoretical and Computational Investigations of 4 Methoxy 2 Trifluoromethoxy Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules like 4-Methoxy-2-(trifluoromethoxy)benzamide.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comlibretexts.orgwikipedia.org The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. taylorandfrancis.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netsci-hub.se A larger gap suggests higher stability and lower reactivity, whereas a smaller gap indicates a more reactive species. sci-hub.se

For this compound, the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing trifluoromethoxy group (-OCF₃) significantly influence the electron distribution and, consequently, the FMO energies. The methoxy group tends to increase the energy of the HOMO, enhancing the molecule's electron-donating capabilities. Conversely, the trifluoromethoxy group lowers the energy of the LUMO, making the molecule a better electron acceptor.

From the FMO energies, various reactivity indices can be calculated to provide a quantitative measure of the molecule's reactivity. These indices include electronegativity (χ), chemical hardness (η), and global softness (S).

Table 1: Illustrative Frontier Molecular Orbital Energies and Reactivity Indices for a Benzamide (B126) Derivative

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 |

| HOMO-LUMO Energy Gap | ΔE | 5.3 |

| Electronegativity | χ | 3.85 |

| Chemical Hardness | η | 2.65 |

| Global Softness | S | 0.38 |

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. ias.ac.inresearchgate.net The ESP map is generated by calculating the electrostatic potential at the electron density surface. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net

In this compound, the oxygen atom of the carbonyl group (C=O) is expected to be a region of high negative potential, making it a likely site for interaction with electrophiles. The hydrogen atoms of the amide group (-NH₂) would exhibit positive potential, rendering them susceptible to nucleophilic interactions. The trifluoromethoxy group, with its highly electronegative fluorine atoms, will also contribute significantly to the electrostatic potential distribution, creating a region of positive potential around the carbon atom of the -OCF₃ group.

The aromaticity of the benzene (B151609) ring in this compound is a key determinant of its stability and reactivity. Aromaticity can be quantitatively assessed using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA). ias.ac.in A HOMA value close to 1 indicates a high degree of aromaticity, while lower values suggest a deviation from aromatic character. ias.ac.in

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical for understanding its interactions with other molecules.

Conformational analysis aims to identify the most stable spatial arrangements of a molecule, known as its conformers, and the corresponding energy minima. researchgate.net For this compound, the rotation around the C(ring)-C(amide) and C(ring)-O(methoxy) bonds will lead to different conformers. The preferred conformation will be the one that minimizes steric hindrance and maximizes favorable intramolecular interactions, such as hydrogen bonding. Computational methods can be used to perform a potential energy surface scan by systematically rotating specific dihedral angles to locate the global energy minimum. researchgate.net

Intramolecular hydrogen bonding can play a significant role in stabilizing the conformation of this compound. researchgate.netmdpi.comrsc.org A hydrogen bond could potentially form between one of the hydrogen atoms of the amide group and the oxygen atom of the trifluoromethoxy group. The presence and strength of such a bond would influence the rotational barriers around the adjacent single bonds. mdpi.com

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule, including the formation and breaking of intramolecular hydrogen bonds and the rotational dynamics of the substituent groups. researchgate.net These simulations model the movement of atoms over time, offering a more realistic picture of the molecule's behavior in a given environment.

Reaction Pathway Modeling and Mechanistic Elucidation via Computational Chemistry

Data not available.

Identification of Transition States and Activation Energies

Data not available.

Prediction of Reaction Selectivity and Stereochemistry

Data not available.

Computational Quantitative Structure-Activity Relationship (QSAR) Studies: Theoretical Framework and Model Development

Data not available.

Selection and Generation of Molecular Descriptors

Data not available.

Statistical Validation and Predictive Power Assessment of Computational Models

Data not available.

Molecular Recognition and Mechanistic Studies of 4 Methoxy 2 Trifluoromethoxy Benzamide Analogs

Biophysical Characterization of Ligand-Target Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance for fundamental binding)

Biophysical techniques are crucial for quantifying the interactions between a ligand, such as a benzamide (B126) derivative, and its protein target. These methods provide fundamental data on binding strength, stoichiometry, and the energetic forces driving the recognition event.

The binding affinity of a ligand for its target is a primary determinant of its biological activity. Techniques like Isothermal Titration Calorimetry (ITC) and MicroScale Thermophoresis (MST) are widely used to determine these parameters. ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy change (ΔH), and entropy change (ΔS). nih.govnih.gov

For instance, studies on fluorinated benzamide derivatives designed as binders for the Cereblon (CRBN) protein have utilized competitive MST assays to establish binding affinities. In one such study, the fluorinated benzamide analog 8d demonstrated a high affinity for the human CRBN thalidomide (B1683933) binding domain with an IC50 value of 63 ± 16 μM. nih.gov Similarly, research aimed at discovering small molecule inhibitors for MDM2, a key regulator of the p53 tumor suppressor, employed ITC to validate hits from virtual screening. mdpi.com This approach confirmed the direct binding of several distinct chemical scaffolds, with measured affinity values (Kd) in the micromolar range. mdpi.com

Thermodynamic data from ITC can reveal the nature of the binding forces. A negative enthalpy change (ΔH) typically indicates favorable hydrogen bonding and van der Waals interactions, while a positive entropy change (ΔS) often points to the release of ordered water molecules from the binding interface, a phenomenon known as the hydrophobic effect. Comprehensive studies on substituted benzamides have used combustion calorimetry and solution calorimetry to establish benchmark thermodynamic properties like enthalpies of formation and solution, which are foundational for understanding these interactions. researchgate.net

| Compound/Analog | Target Protein | Assay Method | Binding Affinity | Reference |

|---|---|---|---|---|

| Fluorinated Benzamide (8d) | Cereblon (hTBD) | MST | IC50 = 63 µM | nih.gov |

| Oxoazetidine Acetamide Analog (M1) | MDM2 | ITC | Kd = 2.85 µM | mdpi.com |

| Benzene (B151609) Sulfonamide Analog (M2) | MDM2 | ITC | Kd = 2.08 µM | mdpi.com |

| 2-ethoxy-4-(methoxymethyl)benzamide (10m) | PTP1B | Enzyme Inhibition Assay | IC50 = 0.07 µM | nih.gov |

| 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide (8) | S1P1 Receptor | Functional Assay | EC50 = 0.035 µM | nih.govacs.org |

Beyond thermodynamic equilibrium, understanding the kinetics of a ligand-target interaction—how quickly the complex forms (association rate, kon) and how long it lasts (dissociation rate, koff)—is critical for predicting in vivo efficacy. Surface Plasmon Resonance (SPR) is a primary tool for measuring these kinetic parameters in real-time. While detailed kinetic data for 4-Methoxy-2-(trifluoromethoxy)benzamide analogs are not widely published, the principles of kinetic analysis are fundamental. A compound with a rapid kon can engage its target quickly, while a slow koff (resulting in a long residence time) can lead to a more sustained biological effect. This is particularly important for drug candidates, as a longer residence time at the target can often translate to improved duration of action.

Structural Biology Approaches to Delineate Binding Modes (e.g., X-ray Crystallography or Cryo-EM of protein-ligand complexes)

Structural biology techniques, particularly X-ray crystallography, provide atomic-level resolution images of how a ligand fits into the binding site of its target protein. nih.gov This information is invaluable for understanding the basis of affinity and selectivity and for guiding the rational design of more potent and specific molecules.

The analysis of co-crystal structures reveals the precise three-dimensional arrangement of a ligand within its binding pocket and the network of non-covalent interactions that stabilize the complex. These interactions can include hydrogen bonds, ionic bonds, van der Waals forces, and hydrophobic contacts.

A study on high-potency nonsteroidal glucocorticoid agonists, which include complex amide-containing structures, successfully used X-ray crystallography to determine the binding mode within the glucocorticoid receptor ligand-binding domain (GR LBD). pnas.org The crystal structure of an analog, compound 11 , confirmed that the molecule's arylindazole core expanded the GR binding pocket and that a meta-amide derivative occupied a specific channel within the receptor. pnas.org This detailed structural view affirmed the success of the design strategy. pnas.org Similarly, crystal structures of benzamide derivatives in complex with a homolog of the CRBN protein have been solved, confirming the preferred orientation of substituents and their interactions within the binding site. nih.gov

Co-crystal structures are instrumental in identifying the specific amino acid residues of the target protein that form critical contacts with the ligand. In the study of the nonsteroidal glucocorticoid agonist 11 , the X-ray structure revealed a key hydrogen bond between the ligand's alcohol group and the side chain of asparagine-564 (Asn-564) and an interaction between the indazole nitrogen and glutamine-570 (Gln-570) of the GR LBD. pnas.org These specific interactions are essential for anchoring the ligand in the correct orientation and achieving high-potency binding.

In a different context, NMR spectroscopy was used to study the binding of a tool compound to the thioesterase domain of human fatty acid synthase (FAS-TE). nih.gov By incorporating unnatural amino acids at specific sites, researchers could monitor chemical shift changes upon ligand binding, identifying a cascade of residues affected by the interaction, even those not in direct contact with the ligand. nih.gov This approach highlights how multiple techniques can converge to map the critical residues for molecular recognition.

Biochemical and Cell-Free Mechanistic Investigations

Biochemical and cell-free assays are essential for confirming the functional consequences of ligand binding observed in biophysical and structural studies. These assays, which utilize purified proteins and enzymes, can directly measure the modulation of a target's activity—such as inhibition or activation—in a controlled environment.

For example, a series of 2-ethoxy-4-(methoxymethyl)benzamide analogs were evaluated for their inhibitory potency against protein tyrosine phosphatase 1B (PTP1B), a key enzyme in insulin (B600854) signaling. nih.gov These cell-free enzymatic assays demonstrated that specific derivatives were potent inhibitors of PTP1B, with one compound exhibiting an IC50 value of 0.07 μM. nih.gov Such assays are critical for establishing a direct structure-activity relationship (SAR) and confirming that the observed binding affinity translates into a functional outcome.

In another study, N-phenylbenzamide derivatives were investigated for their antiviral mechanism. nih.gov Biochemical investigations suggested that their activity may be due to an increase in the intracellular levels of the enzyme APOBEC3G (A3G), which is known to inhibit viral replication. nih.gov Cell-free experiments can be designed to probe such mechanisms directly, for example, by testing whether the compound can protect the target enzyme from degradation or enhance its activity in a reconstituted system. These investigations bridge the gap between molecular binding and the ultimate biological effect.

Enzyme Kinetic Studies (e.g., inhibition or activation mechanisms in isolated systems)

While specific kinetic data for this compound is not extensively detailed in the available literature, studies on analogous benzamide structures demonstrate their capacity to act as potent enzyme inhibitors through various mechanisms. The benzamide scaffold serves as a versatile framework for interacting with the active or allosteric sites of several enzyme classes.

Research into benzamide derivatives has identified them as inhibitors of crucial enzymes. For instance, benzamide riboside, an analog, is metabolized into a NAD analogue (benzamide adenine (B156593) dinucleotide or BAD) which subsequently inhibits Inosine 5'-monophosphate dehydrogenase (IMPDH). nih.gov IMPDH is a rate-limiting enzyme in the synthesis of guanine (B1146940) nucleotides, and its inhibition is a key target in therapeutic design. nih.gov Kinetic studies on partially purified IMPDH have been conducted to examine the inhibition profile by BAD. nih.gov

Other studies have shown that the broader benzamide class can interact with enzymes like poly(ADP-ribose) polymerase, which is involved in DNA repair. nih.govnih.gov The inhibitory mechanism in this context appears to be related to benzamide's ability to bind to the DNA coenzyme associated with the polymerase, rather than the enzyme protein itself. nih.gov Furthermore, a series of novel benzamide derivatives have been evaluated for their inhibitory activity against glycogen (B147801) phosphorylase (GP), with some compounds showing significant potency. researchgate.net Structure-activity relationship (SAR) studies suggest these derivatives bind at the dimer interface of the enzyme. researchgate.net In a separate context, a scaffold based on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, which shares structural motifs with substituted benzamides, was found to be a potent and selective inhibitor of the enzyme 12-lipoxygenase (12-LOX), with top compounds exhibiting nanomolar potency. nih.gov

These examples underscore the potential of the benzamide scaffold to be tailored for specific enzyme inhibition, a principle that likely extends to this compound and its direct analogs.

Table 1: Enzyme Inhibition by Benzamide Analogs

| Compound Class/Analog | Target Enzyme | Mechanism/Potency |

|---|---|---|

| Benzamide Riboside | Inosine 5'-monophosphate dehydrogenase (IMPDH) | Metabolized to BAD, which inhibits the enzyme. nih.gov |

| Benzamide | Poly(ADP-ribose) polymerase | Binds to the coenzymic DNA associated with the enzyme. nih.gov |

| Novel Benzamide Derivatives | Glycogen Phosphorylase a (GPa) | IC50 = 2.68 µM for the most potent compound (4m). researchgate.net |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 12-Lipoxygenase (12-LOX) | Nanomolar potency and high selectivity. nih.gov |

Receptor Binding Assays and Signaling Pathway Modulation (in vitro, cell-free)

Substituted benzamides are well-recognized for their interactions with neurotransmitter receptors, particularly within the dopaminergic system. nih.gov In vitro receptor binding assays have established that compounds of this class can act as selective antagonists for dopamine (B1211576) D2 and D3 receptors. nih.gov This selective antagonism is believed to underlie some of their neurological effects by modulating dopamine signaling in the mesocorticolimbic pathways. nih.gov

Analogs featuring the trifluoromethoxy group have also been investigated for their receptor binding capabilities. A series of N-substituted 4-(trifluoromethoxy)benzamidines, which are structurally very similar to benzamides, were evaluated for their activity at GluN2B subtype-selective NMDA receptors. nih.gov These assays are crucial for identifying compounds that can modulate glutamatergic neurotransmission, a key pathway in CNS function. nih.gov

Furthermore, the benzamide scaffold has been utilized to develop inhibitors of other critical signaling pathways. For example, novel benzamide derivatives containing a trifluoromethyl group were designed and shown to be potent inhibitors of the Hedgehog (Hh) signaling pathway. nih.gov Their inhibitory activity was quantified using a Gli-luciferase reporter assay, with the most potent compound exhibiting an IC50 of 1.44 nM. nih.gov Such studies, performed in cell-based or cell-free systems, are essential for determining the direct interaction of these compounds with components of signaling cascades. nih.gov

Table 2: Receptor and Pathway Modulation by Benzamide Analogs

| Compound Class/Analog | Target Receptor/Pathway | Finding/Potency |

|---|---|---|

| Substituted Benzamides | Dopamine D2/D3 Receptors | Selective antagonists. nih.gov |

| N-substituted 4-(trifluoromethoxy)benzamidines | GluN2B-containing NMDA Receptors | Evaluated for binding activity. nih.gov |

| Trifluoromethyl-containing 4-(2-pyrimidinylamino)benzamides | Hedgehog Signaling Pathway | IC50 = 1.44 nM for the most potent compound (13d). nih.gov |

Structure-Activity Relationship (SAR) Exploration from a Molecular Interaction Perspective

Systematic Modification of the Benzamide Scaffold and its Impact on Molecular Binding

Systematic modifications of the benzamide core have been extensively explored to understand and optimize molecular binding to various biological targets. SAR studies reveal that even minor changes to the scaffold can significantly alter potency and selectivity.

In one study focused on developing inhibitors for Mycobacterium tuberculosis, researchers systematically modified a morpholinobenzamide series. acs.org They found that replacing a metabolically weak morpholine (B109124) group at the C-5 position of the benzamide core with smaller, electron-rich substituents like thiophene (B33073) or methyl groups led to potent analogs with high selectivity and low cytotoxicity. acs.org Further analysis indicated that secondary amides (e.g., methyl amides) were more potent than the corresponding primary amides, highlighting the importance of the N-substitution on the benzamide moiety. acs.org

Another SAR study on 2-phenoxybenzamides with antiplasmodial activity demonstrated the importance of substituents on both the phenoxy and anilino portions of the molecule. mdpi.comresearchgate.net Replacing a 2-(4-fluorophenoxy) substituent with a simple hydrogen atom resulted in a moderate decrease in activity, indicating the aryloxy group is favorable for binding. mdpi.com The substitution pattern on the anilino ring was also critical; para-substituted N-Boc and N-pivaloylpiperazinyl derivatives were found to be more active than their ortho-substituted counterparts. mdpi.com

Computational docking analyses on a different class of benzamide derivatives targeting the FtsZ protein showed that the 2,6-difluorobenzamide (B103285) moiety forms three crucial hydrogen bonds with the protein's active site. mdpi.com This interaction involves two hydrogen bond donors from the amide NH2 group and one hydrogen bond acceptor from the carbonyl group, illustrating the specific orientation required for effective binding. mdpi.com

Table 3: Impact of Benzamide Scaffold Modification on Biological Activity

| Compound Series | Modification | Impact on Activity/Binding |

|---|---|---|

| Morpholinobenzamides (anti-mycobacterial) | Replacement of morpholine at C-5 with thiophene | Potent activity (IC90 = 0.13 µM) and high selectivity. acs.org |

| Morpholinobenzamides (anti-mycobacterial) | Conversion of primary amide to N-methyl amide | Increased potency. acs.org |

| 2-Phenoxybenzamides (anti-plasmodial) | Replacement of 2-(4-fluorophenoxy) with Hydrogen | Moderate decrease in activity. mdpi.com |

| 2-Phenoxybenzamides (anti-plasmodial) | Para- vs. Ortho-substitution on anilino ring | Para-substituted piperazinyl derivatives are more active. mdpi.com |

Role of the Trifluoromethoxy Group in Molecular Recognition and Binding Specificity

The trifluoromethoxy (-OCF3) group is a critical substituent in modern medicinal chemistry due to its unique physicochemical properties, which can profoundly influence molecular recognition and binding. nih.govmdpi.com Its inclusion in a molecule like this compound is a deliberate design choice to enhance drug-like properties.

The -OCF3 group is highly lipophilic, which can enhance a compound's ability to cross biological membranes and access binding sites within proteins. mdpi.com It is also a strong electron-withdrawing group, which can alter the electronic properties of the aromatic ring and influence interactions with the biological target. mdpi.com Crucially, the trifluoromethoxy group is significantly more resistant to metabolic breakdown compared to a simple methoxy (B1213986) group. mdpi.com Enzymes like CYP450 are less likely to perform oxidative demethylation due to the stability of the O–CF3 bond, leading to improved metabolic stability of the compound. mdpi.com

Chemical Biology Applications and Molecular Probe Development with 4 Methoxy 2 Trifluoromethoxy Benzamide Scaffold

Design and Synthesis of Photoaffinity Probes for Target Identification

Photoaffinity labeling is a powerful technique to identify the cellular binding partners of a small molecule. This method involves a probe equipped with a photoreactive group that, upon irradiation with UV light, forms a covalent bond with its target protein, allowing for subsequent isolation and identification.

Probe Design Principles: A photoaffinity probe based on the 4-methoxy-2-(trifluoromethoxy)benzamide scaffold would typically incorporate three key components: the benzamide (B126) core for target recognition, a photoreactive moiety, and a reporter tag for detection and enrichment. The trifluoromethylphenyl diazirine group is a favored photoreactive moiety due to its small size and high photo-crosslinking efficiency. rsc.orgnih.gov The reporter tag is often an alkyne or azide group, which can be used for "click" chemistry to attach a biotin tag for affinity purification or a fluorophore for visualization. nih.govscispace.com

Synthetic Strategy: The synthesis of such a probe would involve multi-step organic synthesis. A potential route could involve the initial synthesis of the core this compound structure, followed by the introduction of a photoreactive group, such as a trifluoromethylphenyl diazirine, and a clickable handle. The precise positioning of these groups on the benzamide scaffold is critical to minimize interference with target binding. nih.gov

Hypothetical Probe Structure and Target Identification Workflow:

| Component | Function | Example Moiety |

| Targeting Scaffold | Binds to the protein of interest | This compound |

| Photoreactive Group | Forms a covalent bond upon UV activation | Trifluoromethylphenyl diazirine |

| Reporter Handle | Enables detection and isolation | Terminal Alkyne |

Following incubation of the probe with a cell lysate or live cells and UV irradiation, the covalently labeled proteins would be conjugated to a biotin-azide tag via click chemistry. The biotinylated proteins would then be enriched using streptavidin beads and identified by mass spectrometry-based proteomics.

Development of Fluorescent Analogs for Live-Cell Imaging of Molecular Targets

Fluorescent probes are invaluable tools for visualizing the subcellular localization and dynamics of molecular targets in real-time. nih.govscienceopen.com The development of fluorescent analogs of this compound would enable the direct observation of its interactions within living cells.

Design Considerations: A fluorescent analog would link the benzamide scaffold to a suitable fluorophore. The choice of fluorophore is critical and depends on the specific application, considering factors like brightness, photostability, and spectral properties that minimize cellular autofluorescence. rsc.org The linker connecting the scaffold and the fluorophore must be carefully designed to avoid disrupting the binding of the benzamide to its target. The trifluoromethoxy group itself can influence the photophysical properties of a molecule. mdpi.commdpi.com

Potential Synthetic Approaches: The synthesis would involve conjugating a fluorophore to the this compound core. This could be achieved by modifying the benzamide with a reactive handle that can be chemoselectively ligated to a fluorophore.

Illustrative Data on a Hypothetical Fluorescent Probe:

| Probe Component | Selection Rationale |

| Scaffold | This compound |

| Fluorophore | A near-infrared (NIR) dye to reduce cellular autofluorescence and enhance tissue penetration. nih.gov |

| Linker | A flexible polyethylene glycol (PEG) linker to minimize steric hindrance. |

Live-cell imaging experiments using such a probe would involve treating cells with the fluorescent analog and observing its localization using confocal or super-resolution microscopy. Co-localization studies with known organelle markers could reveal the subcellular compartments where the target protein resides.

Bioconjugation Strategies for Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a chemical proteomic technique used to study the activity of entire enzyme families in complex biological samples. nih.govyoutube.com ABPP probes typically consist of a reactive group (warhead) that covalently modifies the active site of an enzyme, a recognition element, and a reporter tag.

Probe Design for ABPP: To apply the this compound scaffold in ABPP, it would likely serve as the recognition element, guiding the probe to a specific class of enzymes. A reactive "warhead" would need to be incorporated to form a covalent bond with a catalytically active amino acid residue in the enzyme's active site. rsc.orgresearchgate.net The choice of warhead depends on the targeted enzyme class. nih.gov

Bioconjugation Methods: The probe would also feature a reporter handle, such as an alkyne or azide, for subsequent bioconjugation to a reporter tag via click chemistry. nih.gov This two-step approach allows for greater flexibility and can improve cell permeability of the probe.

General ABPP Workflow:

Incubation: A proteome is treated with the ABPP probe.

Labeling: The probe covalently labels the active sites of target enzymes.

Ligation: The reporter tag (e.g., biotin or a fluorophore) is attached via click chemistry.

Analysis: Labeled proteins are visualized by in-gel fluorescence scanning or identified by mass spectrometry.

Application in Proteomics for Elucidating Ligand-Protein Interactions (Methodology-focused)

Proteomics techniques are essential for identifying the proteins that interact with a small molecule on a global scale. digitellinc.com Affinity-based and activity-based proteomics are two powerful approaches.

Affinity-Based Proteomics: In this method, a derivative of the this compound would be immobilized on a solid support (e.g., agarose beads). This "bait" is then used to capture interacting proteins from a cell lysate. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry. nih.gov

Quantitative Proteomics for Target Engagement: Advanced proteomic methods can quantify changes in protein stability or accessibility upon ligand binding. For example, stability-based methods monitor how a ligand affects a protein's resistance to denaturation or proteolysis. nih.gov Covalent ligand discovery coupled with quantitative proteomics can map the specific sites of interaction on a proteome-wide scale. frontiersin.org

Illustrative Proteomics Experiment Workflow:

| Step | Description | Technique |

| 1. Probe Design | Synthesize a clickable or immobilizable derivative of this compound. | Organic Synthesis |

| 2. Protein Capture/Labeling | Incubate the probe with a cell lysate to capture or label interacting proteins. | Affinity Chromatography or In-situ Labeling |

| 3. Enrichment | Isolate the probe-protein complexes. | Streptavidin Pulldown (for biotinylated probes) |

| 4. Identification | Identify the bound proteins. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| 5. Validation | Confirm the interaction using orthogonal methods. | Western Blot, Isothermal Titration Calorimetry |

While the specific applications of this compound in these advanced chemical biology techniques have not been reported, the established methodologies provide a clear roadmap for how this scaffold could be developed into powerful molecular probes to explore biological systems.

Future Research Directions and Unexplored Avenues for 4 Methoxy 2 Trifluoromethoxy Benzamide

Advancements in Asymmetric Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Future research should focus on the development of novel asymmetric synthetic routes to chiral derivatives of 4-Methoxy-2-(trifluoromethoxy)benzamide.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free and often more environmentally benign alternative to traditional methods. The application of chiral organocatalysts, such as those based on cinchona alkaloids, prolinol derivatives, or phosphoric acids, could facilitate the enantioselective synthesis of chiral benzamides. These catalysts can activate substrates through the formation of non-covalent interactions, such as hydrogen bonding, leading to high levels of stereocontrol.

Another promising avenue is the use of chiral auxiliaries. Attaching a chiral auxiliary to a precursor of this compound can direct a subsequent stereoselective reaction. While this approach requires additional steps for the attachment and removal of the auxiliary, it can be highly effective for establishing specific stereocenters.

Furthermore, transition-metal catalysis with chiral ligands remains a highly effective strategy. The development of new chiral ligands for metals like palladium, rhodium, or iridium could enable novel asymmetric transformations on the benzamide (B126) scaffold or its precursors.

| Catalytic Approach | Potential Advantages | Key Catalyst Classes |

| Organocatalysis | Metal-free, environmentally benign, high stereoselectivity. | Cinchona alkaloids, prolinol derivatives, chiral phosphoric acids. |

| Chiral Auxiliaries | High diastereoselectivity, predictable stereochemical outcome. | Evans auxiliaries, Oppolzer's sultams. |

| Transition-Metal Catalysis | High catalytic efficiency, broad substrate scope. | Chiral phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs). |

Integration of Artificial Intelligence and Machine Learning in Analog Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. These computational tools can be leveraged to accelerate the design and optimization of novel analogs of this compound with improved properties.

Quantitative Structure-Activity Relationship (QSAR) models can be developed using existing data on benzamide derivatives to predict the biological activity of new, unsynthesized analogs. By identifying key molecular descriptors that correlate with desired activities, these models can guide the rational design of more potent and selective compounds.

Generative adversarial networks (GANs) and other deep learning architectures can be employed for de novo drug design. These models can learn the underlying patterns in large chemical datasets and generate novel molecular structures that are predicted to have desirable properties. This approach can explore a vast chemical space to identify innovative benzamide analogs that might not be conceived through traditional medicinal chemistry approaches.

Furthermore, ML models can predict various physicochemical and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of designed analogs. This in silico screening can help prioritize the synthesis of compounds with a higher probability of success in later stages of development, thereby reducing time and cost.

| AI/ML Technique | Application in Analog Design | Potential Impact |

| QSAR | Predict biological activity of new analogs. | Guide rational design of more potent compounds. |

| Generative Models (GANs) | Generate novel molecular structures with desired properties. | Explore vast chemical space for innovative analogs. |

| ADMET Prediction | Predict pharmacokinetic and toxicity profiles. | Prioritize synthesis of promising candidates. |

Exploration of Novel Catalytic Reactions Mediated by Benzamide Scaffolds

The benzamide moiety itself can act as a directing group in various catalytic reactions, facilitating the functionalization of specific positions on the aromatic ring. Future research should explore the utility of the this compound scaffold in mediating novel catalytic transformations.

The amide group is known to direct ortho-C–H bond activation in the presence of transition metal catalysts like palladium. This allows for the introduction of various functional groups at the position adjacent to the benzamide. Investigating the directing ability of the amide in this compound could lead to the development of efficient methods for synthesizing highly substituted and complex derivatives. The electronic properties of the methoxy (B1213986) and trifluoromethoxy groups could influence the reactivity and selectivity of these C-H activation reactions.

Furthermore, the benzamide scaffold could be incorporated into the design of novel ligands for catalysis. The amide functionality can coordinate to metal centers and influence the catalytic activity and selectivity of a reaction. By synthesizing derivatives of this compound with additional coordinating groups, new classes of ligands could be developed for a range of catalytic applications.

Photocatalysis represents another exciting frontier. The benzamide scaffold could be explored as a component in photosensitizers or as a substrate in novel light-mediated reactions. The unique electronic nature of the substituted benzene (B151609) ring might impart interesting photophysical properties that could be harnessed in catalysis.

Potential Utility in Materials Science or Supramolecular Chemistry

The structural features of this compound, including the presence of hydrogen bond donors and acceptors and the fluorinated substituent, make it an interesting building block for materials science and supramolecular chemistry.

The ability of the benzamide moiety to form strong hydrogen bonds can be exploited to create self-assembling systems. Depending on the substitution pattern, these molecules can form one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The trifluoromethoxy group can introduce additional non-covalent interactions, such as dipole-dipole or halogen bonding, which can influence the packing and properties of the resulting supramolecular structures.

The incorporation of fluorinated groups is known to impart unique properties to materials, such as increased thermal stability, chemical resistance, and altered electronic properties. Investigating the self-assembly of this compound and its derivatives could lead to the development of new liquid crystals, gels, or other soft materials with tailored properties.

Furthermore, this benzamide derivative could be incorporated into polymers to modify their properties. For instance, it could be used as a monomer or a pendant group to enhance the thermal stability, flame retardancy, or optical properties of polymers.

Development of Advanced Methodologies for Molecular Interaction Studies

A deeper understanding of how this compound and its analogs interact with biological targets or other molecules is crucial for their rational design and application. The development and application of advanced methodologies for studying these molecular interactions is a key future research direction.

A variety of biophysical techniques can provide detailed information on binding events. Isothermal titration calorimetry (ITC) can directly measure the thermodynamic parameters of binding, providing insights into the driving forces of the interaction. Surface plasmon resonance (SPR) can determine the kinetics of binding and dissociation, while nuclear magnetic resonance (NMR) spectroscopy can provide structural information about the binding mode at an atomic level.

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are invaluable tools for predicting and analyzing molecular interactions. These methods can be used to model the binding of this compound derivatives to a target protein, identify key interactions, and predict binding affinities. Advanced computational techniques, such as free energy perturbation (FEP) calculations, can provide even more accurate predictions of binding energies.

The development of novel chemical probes based on the this compound scaffold could also aid in studying its molecular interactions in a biological context. These probes could be used in techniques like chemical proteomics to identify the cellular targets of the compound.

| Methodology | Information Gained |

| Isothermal Titration Calorimetry (ITC) | Thermodynamics of binding (enthalpy, entropy, affinity). |

| Surface Plasmon Resonance (SPR) | Kinetics of binding (association and dissociation rates). |

| Nuclear Magnetic Resonance (NMR) | Atomic-level structural details of the binding mode. |

| Molecular Docking & MD Simulations | Predicted binding poses and key intermolecular interactions. |

| Free Energy Perturbation (FEP) | Accurate prediction of relative binding affinities. |

Q & A

Basic: What characterization techniques are recommended to confirm the structure of 4-Methoxy-2-(trifluoromethoxy)benzamide?

To confirm the structure, use a combination of IR spectroscopy (to identify functional groups like amide C=O stretching at ~1650 cm⁻¹), ¹H/¹³C NMR (to assign methoxy, trifluoromethoxy, and aromatic protons), and ESI-MS (for molecular weight validation). For example, in structurally similar benzamide derivatives, ¹H NMR resolved aromatic protons at δ 7.8–6.8 ppm, while trifluoromethoxy groups exhibited distinct coupling patterns .

Advanced: How can synthetic yield be optimized while minimizing hazardous byproducts in the synthesis of this compound?

Optimize reaction conditions by:

- Catalyst screening : Use sodium pivalate (as in related amide syntheses) to enhance coupling efficiency .

- Solvent selection : Dichloromethane or acetonitrile improves solubility without side reactions .

- Temperature control : Maintain reflux conditions below decomposition thresholds (DSC analysis recommended to identify thermal stability) .

- Byproduct mitigation : Employ trichloroisocyanuric acid for selective oxidation, reducing mutagenic byproducts .

Basic: What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of vapors (P260 precaution) .

- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact (P201/P280 guidelines) .

- Storage : Keep in dry, airtight containers away from heat (P402/P501) .

- Waste disposal : Segregate waste for professional treatment to avoid environmental contamination .

Advanced: How can conflicting spectral data during structural elucidation be resolved for fluorinated benzamides?

- Multi-technique validation : Cross-validate NMR with X-ray crystallography (e.g., Acta Crystallographica studies resolved nitro and methoxy group positions in benzamide analogs) .

- Isotopic labeling : Use deuterated solvents to distinguish overlapping proton signals.

- Computational modeling : Compare experimental IR/NMR data with DFT-predicted spectra to resolve ambiguities .

Basic: What steps are essential in designing a hazard analysis for synthesizing this compound?

Follow Prudent Practices in the Laboratory guidelines:

- Risk assessment : Evaluate hazards of reagents (e.g., O-benzyl hydroxylamine hydrochloride’s mutagenicity) .

- Scale considerations : Pilot small-scale reactions (<125 mmol) to assess exothermicity before scaling .

- Emergency protocols : Pre-plan responses to spills, fires (e.g., CO₂ extinguishers for organic solvents) .

Advanced: How do electronic effects of the trifluoromethoxy group influence reactivity in nucleophilic substitutions?

The electron-withdrawing trifluoromethoxy group (-OCF₃) deactivates the aromatic ring, directing nucleophilic attacks to meta/para positions. For example, in 4-(trifluoromethoxy)benzoyl chloride, the carbonyl carbon becomes highly electrophilic, facilitating amide bond formation with amines under mild conditions . Kinetic studies show reduced reaction rates compared to non-fluorinated analogs due to decreased electron density .

Basic: What solvents and conditions are suitable for recrystallizing this compound?

- Solvent pair : Use dichloromethane (solvent) and pentanes (anti-solvent) for gradual crystallization .

- Temperature : Cool to 0–4°C to maximize yield without impurities.

- Purity check : Monitor via HPLC (retention time comparison) or melting point analysis .

Advanced: How can computational tools aid in predicting the biological activity of this compound?

- QSAR modeling : Correlate structural features (e.g., logP, H-bond donors) with antimicrobial activity observed in thieno-pyrimidinyl benzamides .

- Docking studies : Simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase) using PubChem-derived 3D structures .

- ADMET prediction : Use platforms like SwissADME to assess pharmacokinetics, leveraging trifluoromethoxy’s metabolic stability .

Basic: What are common impurities in synthesized this compound, and how are they detected?

- Byproducts : Unreacted 4-methoxy-2-(trifluoromethoxy)benzoic acid or hydrolyzed intermediates.

- Detection : Use TLC (silica gel, ethyl acetate/hexane) or GC-MS for volatile impurities .

- Quantification : NMR integration of impurity peaks relative to the main product .

Advanced: What strategies address low reproducibility in scaled-up synthesis?

- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress .

- Continuous flow systems : Improve mixing and heat transfer compared to batch reactors .

- DoE (Design of Experiments) : Statistically optimize variables (e.g., stoichiometry, temperature) using response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.